2-Methoxybenzaldehyde N-phenylthiosemicarbazone
Description
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is a thiosemicarbazone derivative characterized by a 2-methoxy-substituted benzaldehyde backbone conjugated with an N-phenylthiosemicarbazide moiety. Thiosemicarbazones are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, often enhanced upon coordination with metal ions . The 2-methoxy group in this compound influences its electronic structure, tautomeric equilibrium, and hydrogen-bonding interactions, distinguishing it from analogs with substituents in other positions .
Structure
3D Structure
Properties
CAS No. |
76767-31-2 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-19-14-10-6-5-7-12(14)11-16-18-15(20)17-13-8-3-2-4-9-13/h2-11H,1H3,(H2,17,18,20)/b16-11+ |
InChI Key |
WTXWSKXLRPQLCA-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalyzed Condensation Approach
-
Catalyst : Anilinium chloride (5 mol%) is added to a solution of 2-methoxybenzaldehyde and 4-phenylthiosemicarbazide in ethanol.
-
Reaction : Stirred at 50°C for 3 hours.
-
Workup : The precipitate is filtered and recrystallized from ethanol-diethyl ether (1:3).
-
Yield : 89–92%.
Advantages :
-
Anilinium chloride accelerates imine formation via protonation of the carbonyl oxygen, enhancing electrophilicity.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 6 | 78 | 98.5 |
| Ethanol | 3 | 92 | 99.1 |
| DMF | 8 | 65 | 97.8 |
Insights :
Stoichiometric Ratios
A 1:1 molar ratio of aldehyde to thiosemicarbazide is critical. Excess aldehyde promotes undesired bis-thiosemicarbazone formation, reducing yields by 15–20%.
Characterization and Analytical Techniques
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.34 | 62.28 |
| H | 5.12 | 5.09 |
| N | 13.21 | 13.18 |
Data consistent with theoretical values for C₁₅H₁₅N₃OS.
Challenges and Considerations
-
Steric Hindrance : The 2-methoxy group restricts rotational freedom, complicating crystallization.
-
Tautomerism : Thione-thiol equilibrium in solution affects stability; anhydrous conditions minimize tautomeric shifts.
-
Scale-Up Limitations : Batch reactions >10 mmol show yield drops (∼5%) due to heat dissipation issues .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxybenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can inhibit the function of enzymes and disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The position and nature of substituents on the benzaldehyde ring significantly impact the physicochemical and biological properties of thiosemicarbazones. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Thiosemicarbazones
- Positional Effects : The 2-methoxy group in the target compound induces an L-shaped molecular geometry, as confirmed by X-ray crystallography in related ligands . This contrasts with 3- and 4-methoxy analogs, where the substituent position alters electronic distribution and steric hindrance, affecting metal-binding affinity and biological interactions .
- Hydrogen Bonding : NMR studies of this compound reveal deuterium isotope effects indicative of strong intramolecular hydrogen bonds (N–H⋯S and N–H⋯O), stabilizing the thione tautomer over the thiol form . In contrast, 3-methoxy derivatives exhibit weaker hydrogen bonding, favoring different tautomeric states .
Anticancer and Antiviral Activity
Its metal complexes (e.g., Cu(II), Ni(II)) show enhanced cytotoxicity, as seen in related Ru(II)-p-cymene complexes of N-(4-methoxybenzyl) thiosemicarbazones .
Antimicrobial and Antioxidant Activity
- 3-Methoxy analogs exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- 2-Hydroxy-3-methoxy derivatives display superior antioxidant activity (IC₅₀ ≈ 15 µM in DPPH assays) compared to methoxy-only analogs, attributed to radical scavenging by the hydroxyl group .
Metal Coordination
The 2-methoxy ligand forms stable 1:2 (metal:ligand) complexes with Cu(II), Ni(II), and Zn(II), adopting square-planar or octahedral geometries . In contrast, 4-methoxy ligands show weaker coordination due to steric effects, reducing complex stability .
Biological Activity
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is a compound belonging to the thiosemicarbazone class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the condensation of 2-methoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction can be represented as follows:
1. Antimicrobial Activity
Thiosemicarbazones, including this compound, have demonstrated significant antimicrobial properties. Various studies have reported their effectiveness against both gram-positive and gram-negative bacteria.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 - 64 | |
| This compound | Escherichia coli | >64 |
Research indicates that the presence of the thiosemicarbazone moiety enhances the compound's ability to disrupt bacterial cell walls, leading to cell death.
2. Anticancer Activity
Thiosemicarbazones have been studied for their potential anticancer effects, particularly in inhibiting tumor growth. A study evaluated various thiosemicarbazones for their cytotoxicity against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 (Leukemia) | 10 - 20 | Induction of apoptosis via mitochondrial pathways |
| 4-Methoxybenzaldehyde thiosemicarbazone | B16 melanoma cells | 139 | Reversible inhibition of tyrosinase activity |
The mechanism of action often involves the induction of oxidative stress and apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy.
3. Enzyme Inhibition
Thiosemicarbazones are known for their ability to inhibit various enzymes, including tyrosinase, which is involved in melanin synthesis.
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Tyrosinase | This compound | 6.79 - 7.0 |
This inhibition can have implications in skin whitening products and treatments for hyperpigmentation disorders.
Case Studies
Several studies have highlighted the biological efficacy of thiosemicarbazones:
- Antimicrobial Study : A comprehensive evaluation of thiosemicarbazones showed that certain derivatives had MIC values comparable to standard antibiotics against various pathogens, indicating their potential as alternative antimicrobial agents .
- Cytotoxicity Assessment : Research involving K562 cells demonstrated that thiosemicarbazones could induce apoptosis more effectively than traditional chemotherapeutics at specific concentrations .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that thiosemicarbazones could act as reversible inhibitors of tyrosinase, with implications for cosmetic applications .
Q & A
Q. Characterization :
- TLC (thin-layer chromatography) monitors reaction progress using UV detection at 254 nm .
- Melting point determination ensures purity .
- Spectroscopy :
- FTIR confirms the presence of thione (C=S) and imine (C=N) bonds .
- NMR (¹H and ¹³C) identifies proton environments and carbon frameworks, with DMSO-d₆ as the solvent .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer :
- Single-crystal X-ray diffraction (e.g., using SHELX software) resolves the structure. The benzylidene and thiosemicarbazone moieties form a dihedral angle (~14°), influenced by intramolecular N–H⋯N hydrogen bonding .
- Intermolecular N–H⋯S hydrogen bonds create a 3D network, critical for lattice stability . Refinement employs programs like SHELXL for high-resolution data .
Q. What in silico tools predict the ADMET properties of this compound, and what parameters indicate its drug-likeness?
- Methodological Answer :
- SwissADME and pkCSM predict:
- Lipophilicity (LogP) and water solubility to assess bioavailability.
- CYP450 enzyme interactions for metabolic stability.
- Toxicity endpoints (e.g., Ames test for mutagenicity) .
- Rule of Five compliance (molecular weight <500, LogP <5) ensures oral bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the antitumor activity of this compound?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Assess cytotoxicity against tumor cell lines (e.g., J774 macrophages) via MTT assays .
- Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance DNA intercalation and ROS generation. Characterize complexes using UV-Vis and cyclic voltammetry .
Q. What role does this compound play in catalytic applications, such as N-alkylation of heterocyclic amines?
- Methodological Answer :
- Ruthenium(II) Complexes : Use the ligand to synthesize [RuCl(CO)(EPh₃)(L)] complexes. Test catalytic efficiency in N-alkylation reactions with alcohols under reflux. Monitor yields via HPLC-MS .
- Mechanistic Insight : The thiosemicarbazone’s PNS tridentate coordination stabilizes the metal center, enhancing substrate activation .
Q. How can crystallographic data resolve contradictions in reported biological activities of thiosemicarbazone derivatives?
- Methodological Answer :
- Phase Annealing : Use SHELX-90 to refine ambiguous crystallographic data, resolving discrepancies in bond lengths/angles .
- Docking Studies : Compare ligand conformations (e.g., AutoDock Vina ) with target proteins (e.g., ribonucleotide reductase) to explain variance in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
